N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c16-10-2-3-11(12(6-10)18(20)21)15(19)17-7-9-1-4-13-14(5-9)23-8-22-13/h1-6H,7-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDBJJYHCPRGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Nitration: The benzodioxole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: Finally, the benzodioxole derivative is reacted with 4-chloro-2-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzodioxole ring can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophiles for Substitution: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in studying the effects of benzodioxole derivatives on biological systems.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathway Modulation: It modulates signaling pathways involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)
Structural Differences :
- Substituents : Alda-1 has 2,6-dichloro substituents on the benzamide ring, whereas the target compound has 4-chloro-2-nitro groups.
Biological Activity :
Alda-1 is a well-documented activator of aldehyde dehydrogenase 2 (ALDH2), reducing oxidative stress and infarct size in cardiac models . The dichloro configuration in Alda-1 is critical for binding to ALDH2’s active site. In contrast, the nitro group in the target compound may confer distinct electronic properties, possibly affecting enzyme interaction or stability.
Synthesis :
Alda-1 and related benzamides are synthesized via nucleophilic substitution between chloroacetamide intermediates and heteroaryl thiols (e.g., ) .
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Structural Differences :
- Core Structure : This compound replaces the 1,3-benzodioxolylmethyl group with a thiazol-2-yl moiety linked to a 4-methoxy-3-methylphenyl group.
- Substituent Positions : The nitro and chloro groups are retained at the 2- and 5-positions, respectively, differing from the target compound’s 4-chloro substitution.
Such structural variations are common in drug design to optimize pharmacokinetics .
N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide Derivatives
Structural Differences :
- Backbone : These derivatives (e.g., and ) feature a chloroacetamide core instead of a nitrobenzamide.
Applications :
These compounds are intermediates in synthesizing heterocycles (oxadiazoles, thiadiazoles), highlighting the versatility of benzodioxolylmethyl groups in constructing bioactive molecules .
Data Table: Structural and Functional Comparison
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H9ClN2O6S
- Molecular Weight : 356.73 g/mol
Synthesis typically involves multi-step organic reactions, including nitration and coupling reactions. The introduction of the benzodioxole moiety is crucial for its biological activity and is often achieved through electrophilic aromatic substitution methods.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the nitro group is essential for its antibacterial properties. For instance, derivatives with nitro groups at specific positions have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) in the low micromolar range .
Antitumor Activity
This compound has shown promise in cancer research. It exhibits selective inhibition of Src family kinases (SFKs), which are critical in cancer progression. In vivo studies have demonstrated its ability to inhibit tumor growth significantly in xenograft models, suggesting a potential role as an anticancer therapeutic .
Anti-inflammatory Properties
The compound also displays anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. This activity may be linked to its ability to release nitric oxide (NO) in a controlled manner, contributing to its therapeutic profile in inflammatory diseases .
The biological activity of this compound is primarily attributed to its structural components:
- Nitro Group : This group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects.
- Benzodioxole Moiety : It may enhance lipophilicity and facilitate interactions with cellular membranes and enzymes.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide, and how can purity be ensured?
- Methodological Answer : The synthesis involves coupling 4-chloro-2-nitrobenzoyl chloride with 1,3-benzodioxol-5-ylmethylamine under anhydrous conditions. Key steps include:
- Reagent Handling : Use pyridine as a solvent to neutralize HCl generated during amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol yields >95% purity. Monitor reaction progress via TLC (Rf = 0.4 in 3:7 ethyl acetate/hexane) .
- Validation : Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water) and ¹H/¹³C NMR .
Q. How can the crystal structure of this compound be resolved, and what software is recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELX programs for structure solution (SHELXS) and refinement (SHELXL):
- Data Collection : Collect intensity data at 100 K using a Bruker D8 Venture diffractometer (Mo Kα radiation).
- Hydrogen Bonding : Identify classical (N–H···O) and non-classical (C–H···O/F) interactions to stabilize packing .
- Validation : Check for R-factor convergence (<5%) and validate geometry with ORTEP-3 .
Q. What analytical techniques are critical for characterizing physicochemical properties?
- Methodological Answer :
- Spectroscopy : UV-Vis (λmax ~310 nm in DMSO) for nitro group detection; FTIR for amide C=O (1680–1700 cm⁻¹) and NO₂ (1520 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 363.05 .
- Thermal Analysis : DSC/TGA to assess decomposition temperature (Td ~220°C) .
Advanced Research Questions
Q. How can researchers investigate this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a CM5 chip to measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in buffer (pH 7.4, 25°C) .
- Mutagenesis Studies : Introduce mutations (e.g., F585I in mGluR1) to identify critical binding residues, as seen in analogous allosteric modulators .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Repeat assays (e.g., IC50 in cancer cell lines) with standardized protocols (e.g., MTT assay, 72-hour incubation).
- Off-Target Screening : Use a kinase profiling panel (e.g., 400+ kinases) to rule out non-specific effects .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., nitazoxanide derivatives) to identify SAR trends .
Q. How can computational modeling predict the compound’s binding mode and optimize derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock into target pockets (e.g., PFOR enzyme). Set grid boxes around active sites (20 ų) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
- QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to prioritize derivatives .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with substituent variations (e.g., replacing nitro with cyano or altering the benzodioxole ring) .
- Bioactivity Profiling : Test analogs against a panel of cancer cell lines (e.g., MCF-7, A549) and compare EC50 values .
- Crystallographic Overlays : Superimpose X-ray structures of analogs to correlate steric/electronic effects with activity .
Data Contradictions and Validation
- Synthesis Yield Discrepancies : Variations in purity (e.g., 70% vs. 95%) may arise from inadequate drying of intermediates. Always confirm water content via Karl Fischer titration .
- Biological Activity Variability : Differences in cell viability assays may stem from cell passage number or serum concentration. Use low-passage cells and consistent media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
